Welcome to the BenchChem Online Store!
molecular formula C12H10N2O2 B118208 3-(5-cyano-1H-indol-3-yl)propanoic Acid CAS No. 149681-66-3

3-(5-cyano-1H-indol-3-yl)propanoic Acid

Cat. No. B118208
M. Wt: 214.22 g/mol
InChI Key: AKWJKNNOUSXOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05886191

Procedure details

Methy-5-cyanoindole-3-propionate (200 mg) was saponified in MeOH (10 mL)/KOH (150 mg, 0.88 mmol) at rt for 18 h. The solution was concentrated in vacuo, dissolved in water and washed with chloroform. The acidic layer was acidified and extracted with ethyl acetate, dried with Na2SO4, filtered and concentrated in vacuo to afford 188 mg of product. 1H NMR (CD3OD) δ ppm 2.83 (t, 2H, J=6.6 Hz), 4.43 (t, 2H, J=6.6 Hz), 6.6 (nd,1H, J3.2 Hz), 7.42 (d, 2H, J=7.3 Hz), 7.43 (s, 1H), 7.61 (d, 1H, J=7.3 Hz), 7.99 (s, 1H); LRMS ESI (M+H)+ 215.
Name
Methy-5-cyanoindole-3-propionate
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
150 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:17])[CH2:4][CH2:5][C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([C:15]#[N:16])[CH:13]=2)[NH:8][CH:7]=1.[OH-].[K+]>CO>[C:15]([C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[CH2:5][CH2:4][C:3]([OH:17])=[O:2])#[N:16] |f:1.2|

Inputs

Step One
Name
Methy-5-cyanoindole-3-propionate
Quantity
200 mg
Type
reactant
Smiles
COC(CCC1=CNC2=CC=C(C=C12)C#N)=O
Step Two
Name
Quantity
150 mg
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at rt
CUSTOM
Type
CUSTOM
Details
for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
WASH
Type
WASH
Details
washed with chloroform
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C2C(=CNC2=CC1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 188 mg
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.